Olvanil (N-vanillyl-9Z-octadecenamide) is a synthetic capsaicin analog, belonging to the class of compounds known as vanilloids. [, , ] These compounds are characterized by their ability to interact with the transient receptor potential vanilloid 1 (TRPV1) receptor. [, , ] Unlike capsaicin, the pungent active ingredient in chili peppers, olvanil is non-pungent, making it a valuable tool in scientific research to investigate the effects of TRPV1 activation without the confounding factor of pungency. [, , , , , , , ] Olvanil's unique properties make it particularly valuable for investigating potential therapeutic applications related to pain, inflammation, and cancer. [, , , , , , , ]
Olvanil is a synthetic compound that serves as a non-pungent analogue of capsaicin, the active component in chili peppers responsible for their heat. Unlike capsaicin, which can cause irritation, Olvanil is designed to retain beneficial properties without the associated pungency. It has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and metabolic research.
Olvanil is classified as a capsaicinoid, a group of compounds characterized by their structural similarity to capsaicin. It is categorized under non-pungent capsaicinoids, making it suitable for applications where the irritation caused by traditional capsaicinoids is undesirable.
The synthesis of Olvanil can be achieved through several methods:
The enzymatic synthesis process usually requires optimizing factors such as temperature, pH, and substrate concentration to maximize yield and purity. For instance, reactions can be performed in organic solvents or aqueous environments depending on the solubility of the substrates involved .
Olvanil has a molecular formula of C18H27NO3 and features a structure that closely resembles that of capsaicin but with modifications that eliminate its pungency. The key structural components include:
Olvanil participates in various chemical reactions typical of amides and esters. Key reactions include:
The stability of Olvanil under different pH levels and temperatures is crucial for its application in pharmaceuticals and food science. Studies indicate that it maintains integrity under moderate conditions but may degrade under extreme conditions .
Olvanil exerts its effects primarily through interaction with transient receptor potential vanilloid 1 (TRPV1) channels, similar to capsaicin.
Research indicates that Olvanil's interaction with TRPV1 is less intense than that of capsaicin, which may account for its reduced pungency while still providing therapeutic benefits .
Relevant data from studies suggest that Olvanil retains significant activity even after prolonged exposure to physiological conditions .
Olvanil has several promising applications:
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